Paeonilactone B

Description

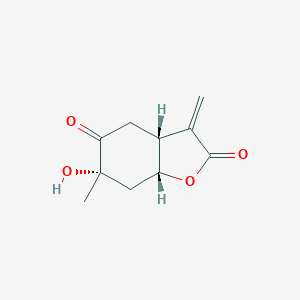

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architecture of Aroma and Remedy: A Technical Guide to Monoterpene Biosynthesis in Paeonia

For Immediate Release

Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the biosynthetic pathways of monoterpenes in Paeonia species, plants of significant medicinal and ornamental value. This guide synthesizes current transcriptomic, metabolomic, and functional genomic data to illuminate the molecular machinery responsible for producing key bioactive compounds such as paeoniflorin and albiflorin.

Introduction

The genus Paeonia, encompassing well-known species like Paeonia lactiflora and Paeonia suffruticosa, is a cornerstone of traditional medicine, largely due to its production of a unique class of monoterpenoids. These compounds, characterized by a distinctive "cage-like" pinane skeleton, are the primary bioactive constituents of remedies derived from peony roots[1][2]. Paeoniflorin and its derivatives are of particular interest for their extensive pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic properties[3][4]. Understanding the intricate biosynthetic pathways that lead to these molecules is paramount for optimizing their production through metabolic engineering, ensuring quality control of herbal medicines, and discovering novel therapeutic agents.

This technical guide details the current understanding of the monoterpene biosynthetic pathway in Paeonia, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.

The Monoterpene Biosynthetic Pathway in Paeonia

The biosynthesis of monoterpenes in Paeonia is a multi-stage process occurring in different subcellular compartments. It begins with the formation of universal five-carbon precursors and culminates in a series of modifications that create a diverse array of complex molecules. The pathway can be broadly divided into three key stages.

Stage 1: Synthesis of Isoprenoid Precursors

The journey begins with the synthesis of the fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids[5][6]. Both pathways contribute to the pool of IPP and DMAPP, which serve as the precursors for all terpenoids[1][2]. Correlation analyses of gene expression and metabolite accumulation suggest that enzymes in both pathways, particularly hydroxymethylglutaryl-CoA synthase (HMGS) and phosphomevalonate kinase (PMK) in the MVA pathway, play important roles in the biosynthesis of paeoniflorin[7].

Stage 2: Formation of the Monoterpene Backbone

In the plastids, one molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by geranyl diphosphate synthase (GPPS) to form the ten-carbon compound, geranyl diphosphate (GPP)[5][6]. GPP is the universal precursor for all monoterpenes.

Stage 3: Cyclization and Tailoring of the Monoterpene Skeleton

This final stage is where the structural diversity of Paeonia monoterpenes is generated. It involves the cyclization of GPP and subsequent modifications by a suite of tailoring enzymes.

-

Cyclization: Terpene synthases (TPSs) catalyze the conversion of the linear GPP into various cyclic monoterpene skeletons. In Paeonia lactiflora, a key enzyme identified as PlTPS21 (also referred to as PlPIN) has been functionally characterized as an α-pinene synthase. This enzyme converts GPP into α-pinene as its primary product, which is believed to be the foundational skeleton for paeoniflorin and its derivatives[3][8][9].

-

Post-Cyclization Modifications: Following the formation of the α-pinene skeleton, a series of oxidative reactions, glycosylations, and acylations occur. These "tailoring" steps are catalyzed by cytochrome P450 monooxygenases (CYP450s), UDP-dependent glycosyltransferases (UGTs), and acyltransferases (ATs), respectively[1][2][6]. While the exact sequence and specific enzymes for each step are still under investigation, integrated transcriptomic and metabolomic studies have identified numerous candidate genes. For instance, genes from the CYP71 family and several UGTs show expression patterns that are highly correlated with the accumulation of monoterpene glycosides, making them strong candidates for involvement in the later stages of paeoniflorin biosynthesis[1][5].

The following diagrams illustrate the established and putative steps in the Paeonia monoterpene biosynthetic pathway.

Quantitative Data Summary

The concentration and distribution of monoterpenes vary significantly across different Paeonia species and tissues. The roots are consistently identified as the primary sites of accumulation for major monoterpene glycosides[5].

Table 1: Content of Major Monoterpene Glycosides in Paeonia Species (mg/g)

| Compound | P. suffruticosa Seed Meal[10] |

| Paeoniflorin | 14.12 |

| Albiflorin | 15.24 |

Note: Data is compiled from different studies and experimental conditions may vary. Values represent content in the specified plant material.

Table 2: Candidate Genes Involved in Monoterpene Biosynthesis in P. lactiflora

| Gene Family | Candidate Genes / Subfamilies | Putative Function | Evidence |

| Terpene Synthase (TPS) | PlTPS21 (PlPIN) | GPP to α-pinene | Functional Characterization[3][8] |

| Cytochrome P450 (CYP450) | CYP71A, CYP71D, CYP71AN24.1 | Oxidation of pinane skeleton | Transcriptome Co-expression[1][5] |

| UDP-Glycosyltransferase (UGT) | UGT91A1.1 | Glycosylation of aglycone | Transcriptome Co-expression[5] |

| Acyltransferase (AT) | Multiple candidates | Benzoylation | Transcriptome Co-expression[1] |

Note: This table lists genes identified primarily through transcriptomic co-expression analysis. Direct functional validation is still pending for most CYP450, UGT, and AT candidates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of monoterpene biosynthesis in Paeonia.

Protocol for Monoterpene Glycoside Extraction and Quantification

This protocol is adapted from methods for ultrasound-assisted extraction and HPLC analysis of monoterpene glycosides from Paeonia seed meal[10][11].

Objective: To extract and quantify major monoterpene glycosides like paeoniflorin and albiflorin from Paeonia tissue.

Materials:

-

Dried, powdered Paeonia root or other tissue

-

Ethanol (33% aqueous solution)

-

Deionized water

-

Formic acid

-

Methanol (HPLC grade)

-

Paeoniflorin and albiflorin analytical standards

-

Ultrasonic bath/sonicator

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column (e.g., Inertsil ODS-SP, 5 µm, 4.6 × 250 mm) and UV detector

Procedure:

-

Extraction:

-

Weigh 1.0 g of powdered plant material into a flask.

-

Add 33 mL of 33% ethanol (liquid-to-material ratio of 33:1).

-

Place the flask in an ultrasonic bath set to 55°C and 400 W power.

-

Sonicate for 44 minutes.

-

After extraction, centrifuge the mixture to pellet the solid material.

-

Collect the supernatant (crude extract).

-

-

Sample Preparation for HPLC:

-

Filter the crude extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: Inertsil ODS-SP (5 µm, 4.6 × 250 mm) or equivalent C18 column.

-

Column Temperature: 30°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0–10 min: 15–20% B

-

10–20 min: 20–30% B

-

20–30 min: 30–40% B

-

30–40 min: 40–60% B

-

40–60 min: 60–100% B

-

60–80 min: 100% B

-

-

-

Quantification:

-

Prepare a series of standard solutions of paeoniflorin and albiflorin of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the plant extract sample.

-

Identify peaks corresponding to paeoniflorin and albiflorin by comparing retention times with the standards.

-

Calculate the concentration of each compound in the extract using the calibration curve.

-

Protocol for In Vitro Terpene Synthase (TPS) Enzyme Assay

This is a representative protocol for the functional characterization of TPS enzymes, adapted from methods used for various plant species[12] and consistent with assays performed for Paeonia TPS genes expressed in yeast[13].

Objective: To determine the enzymatic activity and product profile of a candidate TPS enzyme.

Materials:

-

Recombinant TPS protein (expressed in E. coli or yeast and purified)

-

HEPES buffer (25 mM, pH 7.4)

-

Geranyl diphosphate (GPP) substrate (2 mM)

-

Magnesium chloride (MgCl₂, 15 mM)

-

Dithiothreitol (DTT, 5 mM)

-

Solid Phase Microextraction (SPME) fiber (e.g., PDMS)

-

GC-MS system

-

Pentane or Hexane for extraction (alternative to SPME)

Procedure:

-

Enzyme Reaction:

-

In a 2 mL glass GC vial, prepare the reaction mixture in a total volume of 100 µL.

-

Combine 25 mM HEPES buffer, 15 mM MgCl₂, and 5 mM DTT.

-

Add 40-50 µg of purified recombinant TPS protein.

-

Initiate the reaction by adding 2 mM GPP substrate.

-

Immediately seal the vial.

-

-

Product Collection (SPME):

-

Incubate the reaction mixture at 30°C for 1 hour.

-

During incubation, expose a PDMS-coated SPME fiber to the headspace of the vial to absorb the volatile terpene products.

-

-

GC-MS Analysis:

-

After incubation, immediately desorb the collected volatiles from the SPME fiber in the hot injection port of the GC-MS.

-

Run a suitable temperature program to separate the terpene products.

-

Identify the products by comparing their mass spectra with reference spectra in libraries (e.g., NIST) and by comparing their retention times with authentic standards if available.

-

-

Control Reactions:

-

Run a control reaction using heat-inactivated enzyme or a protein extract from an empty vector control to ensure that the products are a result of the specific TPS activity.

-

Conclusion and Future Directions

Significant progress has been made in elucidating the biosynthetic pathway of monoterpenes in Paeonia. The upstream pathway leading to GPP is well-established, and key cyclization enzymes, such as α-pinene synthase, have been functionally identified[3][8]. However, the later tailoring steps that create the medicinally important paeoniflorin and albiflorin remain a major frontier for research. While transcriptomics has provided a valuable roadmap by identifying numerous candidate CYP450s and UGTs, the definitive functional characterization of these enzymes is the critical next step[1][5][6].

Future research should focus on:

-

In vitro and in vivo functional validation of the candidate CYP450 and UGT genes to pinpoint their precise roles and substrate specificities.

-

Elucidation of the exact sequence of hydroxylation, glycosylation, and acylation reactions.

-

Investigation of the regulatory networks , including transcription factors, that control the expression of biosynthetic pathway genes, which could be key to metabolic engineering efforts.

A complete understanding of this pathway will not only demystify the formation of these complex natural products but also pave the way for their sustainable production and the development of new therapeutics based on the unique chemistry of the Paeonia genus.

References

- 1. [Identification of genes involved in biosynthesis of paeoniflorin in Paeonia lactiflora based on transcriptome analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional diversity of genes for the biosynthesis of paeoniflorin and its derivatives in Paeonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Paeonilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating its ability to counteract oxidative stress-induced neuronal damage. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its neuroprotective effects, available pharmacokinetic data, and the experimental methodologies used in its investigation.

Neuroprotective Activity

This compound has been primarily investigated for its neuroprotective properties, particularly its ability to mitigate the damaging effects of oxidative stress on neuronal cells.

In Vitro Efficacy Against Oxidative Stress

A key study by Kim et al. (2009) evaluated the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultures of rat cortical cells.[1][2][3] While other compounds isolated from Paeonia lactiflora showed more significant protective effects, this compound was also assessed.

Quantitative Data

| Compound | Concentration | Neuroprotection (%) against H₂O₂-induced toxicity | Reference |

| This compound | 10 µM | 15.2 ± 3.5 | [3] |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a study in rats, where it was identified as a metabolite following the oral administration of albiflorin.

Pharmacokinetic Parameters in Rats (following oral administration of 5 mg/kg albiflorin)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 12.4 ± 3.4 ng/mL | |

| Tmax (Time to Maximum Concentration) | ~2 hours |

Experimental Protocols

This section details the methodologies employed in the key in vitro study assessing the neuroprotective activity of this compound.

Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

This protocol is based on the methodology described by Kim et al. (2009).[1][2][3]

Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in primary rat cortical neurons.

Cell Culture:

-

Primary cortical cells were obtained from the cerebral cortices of 17-day-old rat fetuses.

-

The cortices were dissociated into single cells and plated on poly-L-lysine-coated 24-well plates.

-

Cells were cultured in a controlled environment for 10 days before the experiment.

Experimental Procedure:

-

Pre-treatment: Primary cortical cell cultures were pre-treated with this compound at a concentration of 10 µM for 1 hour.

-

Induction of Oxidative Stress: Following pre-treatment, the culture medium was replaced with a medium containing 50 µM H₂O₂.

-

Incubation: The cells were incubated for 24 hours.

-

Assessment of Neuroprotection: Cell viability was assessed to determine the extent of neuroprotection. The exact method for assessing cell viability (e.g., MTT assay, LDH release assay) is a standard procedure in such studies.

Workflow Diagram

Signaling Pathways (Hypothesized)

While direct evidence for the signaling pathways modulated by this compound is currently lacking, the known mechanisms of oxidative stress-induced cell death and the activities of other related compounds from Paeonia lactiflora suggest potential targets. Oxidative stress is known to activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which can lead to apoptosis. It is plausible that this compound may exert its neuroprotective effects by modulating these pathways. Further research is required to elucidate the specific molecular mechanisms of this compound.

Conclusion and Future Directions

The current body of evidence indicates that this compound possesses modest neuroprotective activity against oxidative stress in vitro. The available pharmacokinetic data is preliminary and warrants more comprehensive investigation to determine its full profile, including bioavailability, distribution, metabolism, and excretion.

Future research should focus on:

-

Conducting dose-response studies to determine the IC50 of this compound in various neuroprotective assays.

-

Investigating the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.

-

Exploring other potential pharmacological activities, such as anti-inflammatory and anticancer effects.

-

Performing in vivo studies to validate the neuroprotective efficacy and to conduct a more thorough pharmacokinetic and safety assessment.

A deeper understanding of the pharmacological profile of this compound will be crucial for evaluating its potential as a therapeutic agent for neurodegenerative diseases and other conditions.

References

The Bioactive Potential of Paeonilactone B: A Literature Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Paeonilactone B, a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, has emerged as a compound of interest in the field of natural product chemistry and pharmacology. While research is still in its nascent stages, preliminary studies and data on structurally related compounds suggest a promising therapeutic potential, particularly in the realms of neuroprotection, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective Effects

Oxidative stress is a key pathological factor in the onset and progression of neurodegenerative diseases. The ability of natural compounds to mitigate neuronal damage induced by oxidative insults is a critical area of research. While direct and extensive quantitative data for this compound is limited, a study on a hydrogenated derivative of the structurally similar Chlojaponilactone B provides valuable insights into its potential neuroprotective capabilities.

Quantitative Data: Neuroprotection

A study investigating a derivative of Chlojaponilactone B demonstrated its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in rat pheochromocytoma (PC12) cells, a common in vitro model for neuronal studies.[1]

| Compound | Cell Line | Stressor | Concentration of Compound | Outcome Measure | Result | Reference |

| Hydrogenated Chlojaponilactone B derivative | PC12 | 750 µM H₂O₂ | 2.5 µM | Cell Viability (MTT Assay) | Increased cell viability compared to H₂O₂-treated group | [1] |

| 5 µM | Increased cell viability compared to H₂O₂-treated group | [1] | ||||

| 10 µM | Increased cell viability compared to H₂O₂-treated group | [1] | ||||

| 2.5 µM | Apoptosis Rate (Flow Cytometry) | Dose-dependent decrease in apoptotic cells | [1] | |||

| 5 µM | Dose-dependent decrease in apoptotic cells | [1] | ||||

| 10 µM | Dose-dependent decrease in apoptotic cells | [1] |

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of the Chlojaponilactone B derivative were assessed using the following protocol[1]:

-

Cell Culture: PC12 cells were cultured in an appropriate medium and seeded in 96-well plates for viability assays and 6-well plates for apoptosis and gene expression analysis.

-

Induction of Oxidative Stress: Cells were exposed to 750 µM hydrogen peroxide (H₂O₂) for a specified period to induce oxidative damage.

-

Treatment: Prior to H₂O₂ exposure, cells were pre-treated with varying concentrations of the test compound (2.5, 5, and 10 µM).

-

Cell Viability Assessment (MTT Assay): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. Following incubation, the formazan crystals were dissolved, and the absorbance was measured spectrophotometrically to determine cell viability.

-

Apoptosis Detection (Flow Cytometry): Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometric analysis.

-

Mitochondrial Membrane Potential (MMP) Assay: The change in MMP was detected using a JC-1 assay kit.

-

Gene Expression Analysis (qRT-PCR): The expression of antioxidant-related genes such as Nrf2, HO-1, GCLm, and Nqo1 was analyzed using quantitative real-time reverse transcription PCR.

References

Methodological & Application

Enantioselective Synthesis of Paeonilactone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Paeonilactone B, a monoterpenoid isolated from the root of Paeonia albiflora. The compound has garnered interest due to its potential therapeutic properties. The protocols described herein are based on published synthetic routes and are intended to provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a bicyclic monoterpene featuring a dense arrangement of stereocenters and oxygen-containing functional groups, making it a challenging synthetic target. Its biological activity, including anesthetic-like effects, has spurred the development of several enantioselective synthetic strategies. This document outlines two distinct and notable approaches to (+)-Paeonilactone B.

Synthetic Strategies Overview

Two primary strategies for the enantioselective synthesis of this compound are detailed:

-

Strategy A: Diastereoselective Intramolecular Michael/Olefination (TIMO) Approach. This strategy, developed by Taylor and coworkers, utilizes a telescoped intramolecular Michael/olefination (TIMO) tandem reaction to construct the core α-methylene-γ-butyrolactone moiety.[1][2]

-

Strategy B: Stereoselective Synthesis from an Enantiomerically Enriched Terpenol. This approach achieves the synthesis in ten steps, with key transformations including regioselective metalation and a regio- and diastereoselective epoxidation.[3][4]

Strategy A: Telescoped Intramolecular Michael/Olefination (TIMO) Approach

This synthetic route commences from a known chiral hydroxy-alkenone and proceeds through a key tandem reaction to furnish the this compound core.

Experimental Workflow

Figure 1. Workflow for the TIMO-based synthesis of (+)-Paeonilactone B.

Quantitative Data Summary

| Step | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phosphonate Ester Formation | (EtO)2P(O)CH2CO2H, DIAD, Ph3P, 0 °C to r.t. | 64 | - |

| 2 | TIMO Reaction | Base | - | 33:1 |

| 3 | Hydroxymethylation | t-BuOK, THF, 0 °C; then (CH2O)n, -78 to 0 °C | 70 | - |

| 4 | Final Steps | - | - | - |

| Overall | From Intermediate B | 6 steps | 12.8 | - |

Data compiled from Synfacts highlight of the work by Edwards et al.[1]

Detailed Experimental Protocols

Step 1: Phosphonate Ester Formation

-

To a solution of the starting (R)-4-hydroxy-3-methylcyclohex-2-enone and phosphonoacetic acid in a suitable aprotic solvent (e.g., THF) at 0 °C, add triphenylphosphine (Ph3P) followed by the dropwise addition of diethyl azodicarboxylate (DIAD).

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired phosphonate ester.

Step 2: Telescoped Intramolecular Michael/Olefination (TIMO)

-

To a solution of the phosphonate ester in anhydrous THF at a low temperature (e.g., -78 °C), add a strong base (e.g., LDA or t-BuOK) dropwise.

-

The intramolecular Michael addition is initiated, followed by a proton transfer to form the phosphonate anion.

-

This intermediate undergoes a Horner-Wadsworth-Emmons (HWE) olefination in situ.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

Purify the crude product via column chromatography.

Step 3: Hydroxymethylation

-

To a solution of the α-methylene-γ-butyrolactone intermediate in anhydrous THF at 0 °C, add potassium tert-butoxide (t-BuOK).

-

Cool the mixture to -78 °C and add paraformaldehyde ((CH2O)n).

-

Allow the reaction to slowly warm to 0 °C and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous work-up and purify the product by column chromatography.

Strategy B: Stereoselective Synthesis from an Enantiomerically Enriched Terpenol

This synthetic route provides this compound in ten steps with an overall yield of 11.5%.[3][4] The key steps involve a regioselective metalation and a highly diastereoselective epoxidation. A lipase-mediated resolution is employed to obtain the enantiomerically pure starting material.[5]

Synthetic Pathway Overview

Figure 2. Key stages in the stereoselective synthesis of this compound from a terpenol.

Quantitative Data Summary

| Parameter | Value |

| Number of Steps | 10 |

| Overall Yield | 11.5% |

| Key Steps | Regioselective Metalation, Regio- and Diastereoselective Epoxidation |

| Chiral Source | Lipase-mediated resolution of trans-p-menthan-1,8-dien-5-ol |

Data sourced from G. Appendino et al.[3][4]

Detailed Experimental Protocols

Lipase-Mediated Resolution of trans-p-menthan-1,8-dien-5-ol

-

Dissolve the racemic trans-p-menthan-1,8-dien-5-ol in an appropriate organic solvent.

-

Add an acylating agent (e.g., vinyl acetate) and a lipase catalyst (e.g., Novozym 435).

-

Incubate the mixture under controlled temperature with shaking.

-

Monitor the reaction progress until approximately 50% conversion is achieved.

-

Separate the resulting ester and the unreacted alcohol by column chromatography to obtain the enantiomerically enriched alcohol.

Regioselective Metalation

Detailed protocol for this specific substrate is not available in the provided abstracts. A general procedure is outlined below.

-

To a solution of the enantiomerically pure terpenol in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add an organolithium reagent (e.g., n-BuLi or s-BuLi) dropwise.

-

Stir the reaction mixture at low temperature for a specified time to allow for complete metalation.

-

The resulting organolithium species is then quenched with an appropriate electrophile.

Regio- and Diastereoselective Epoxidation

A general procedure for a substrate-directed epoxidation is provided below.

-

Dissolve the allylic alcohol intermediate in a chlorinated solvent (e.g., dichloromethane) at 0 °C.

-

Add a vanadium catalyst (e.g., vanadyl acetylacetonate) followed by the dropwise addition of an oxidant (e.g., tert-butyl hydroperoxide).

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to yield the desired epoxide.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various innovative strategies. The TIMO approach offers an efficient construction of the core lactone structure, while the stereoselective synthesis from an enriched terpenol highlights the utility of enzymatic resolutions and directed reactions. These detailed protocols and data provide a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

References

Application Note: UPLC/TOF/MS Analysis of Paeonilactone B in Plasma

Introduction

Paeonilactone B is a metabolite of albiflorin and paeoniflorin, which are major bioactive components in traditional Chinese medicines derived from the root of Paeonia lactiflora. Pharmacokinetic studies of these parent compounds require sensitive and specific analytical methods to quantify their metabolites in biological matrices such as plasma. This application note describes a robust and sensitive method for the determination of this compound in rat plasma using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF/MS). The protocol involves a derivatization step to enhance the detection of this compound.

Principle

This method utilizes the high separation efficiency of UPLC and the high-resolution mass accuracy of TOF-MS to achieve sensitive and selective quantification of this compound in a complex biological matrix like plasma. To overcome the low ionization efficiency of this compound, a picolinoyl derivatization is employed to enhance its signal in the mass spectrometer. Following protein precipitation and solid-phase extraction, the analyte is derivatized and then analyzed by UPLC/TOF/MS.

Experimental Protocols

Materials and Reagents

-

This compound standard (of known purity)

-

Borneol (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP)

-

Triethylamine (TEA)

-

Sulfatase

-

Rat plasma (blank)

-

Solid-Phase Extraction (SPE) cartridges

Instrumentation and Conditions

-

UPLC System: Agilent 1200 UPLC system or equivalent.

-

Mass Spectrometer: Agilent 6520 Q-TOF mass spectrometer or equivalent.

-

Chromatographic Column: A suitable reversed-phase column, such as an Agilent Zorbax SB-C18 (2.1 mm × 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Data Acquisition: Full scan mode to identify the derivatized analyte and IS, followed by targeted MS/MS for quantification if necessary.

Sample Preparation

The sample preparation involves hydrolysis of potential conjugates, followed by extraction and derivatization.

-

Hydrolysis: To 100 µL of rat plasma, add internal standard solution and sulfatase to hydrolyze the sulfate conjugates of this compound.[1][2]

-

Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of acetonitrile.[3][4][5] Vortex and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and IS with methanol.

-

-

Derivatization:

-

Final Preparation: Evaporate the derivatization mixture and reconstitute the residue in the initial mobile phase for UPLC injection.

Method Validation

The analytical method should be validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability, following regulatory guidelines.

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 0.5 - 100 | > 0.99 | 0.5 |

Table 2: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low (1) | < 15 | < 15 | 85 - 115 |

| This compound | Mid (10) | < 15 | < 15 | 85 - 115 |

| This compound | High (80) | < 15 | < 15 | 85 - 115 |

Table 3: Pharmacokinetic Parameters of this compound in Rats

A study reported the pharmacokinetic behavior of this compound after oral administration of albiflorin to rats.[1][2]

| Parameter | Value (Mean ± SD) |

| Cmax (Maximum plasma concentration) | 12.4 ± 3.4 ng/mL |

| Tmax (Time to reach maximum concentration) | ~2 hours |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of paeonilactone A and this compound in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS determination of paeoniflorin, naringin, naringenin and glycyrrhetinic acid in rat plasma and its application to a pharmacokinetic study after oral administration of Si-Ni-San decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Method Development of Paeonilactone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpenoid isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification are essential for quality control of herbal materials, pharmacokinetic studies, and formulation development. This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Chemical Class | Monoterpenoid Lactone | [1] |

| Solubility | Soluble in methanol, acetonitrile, ethanol | Inferred from typical HPLC practices |

Recommended HPLC Method Parameters

Based on the analysis of related compounds from Paeonia lactiflora and general principles of reversed-phase chromatography, the following starting conditions are recommended for the analysis of this compound.

| Parameter | Recommended Condition |

| Chromatographic System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-70% B; 25-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 230 nm |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions (from Paeonia lactiflora extract)

-

Extraction: Accurately weigh 1.0 g of powdered Paeonia lactiflora root and place it in a flask. Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a suitable concentration within the linear range of the calibration curve.

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be determined.

-

Precision: The closeness of agreement between a series of measurements.

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

-

Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The precision is expressed as the relative standard deviation (%RSD).

-

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Repeatability (Intra-day) | < 2.0% |

| - Intermediate Precision (Inter-day) | < 3.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |

Visualizations

HPLC Method Development Workflow

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of key HPLC method validation parameters.

References

Application Notes & Protocols: Cell-Based Assays Using Paeonilactone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Paeonilactone B in various cell-based assays to investigate its anti-inflammatory, neuroprotective, and anti-cancer properties. The methodologies are presented to facilitate the screening and characterization of this compound and its derivatives.

Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol: Inhibition of Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve generated with sodium nitrite.

-

-

Cell Viability Assay (MTT):

-

To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Data Presentation

| Compound | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control | X |

Signaling Pathway: NF-κB Inhibition

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Neuroprotective Effect Evaluation in PC12 Cells

This protocol describes an assay to determine the neuroprotective potential of this compound against oxidative stress-induced cell death in the rat pheochromocytoma PC12 cell line, a common model for neuronal studies.

Experimental Workflow

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol: Protection Against Oxidative Stress

-

Cell Culture: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for another 24 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

-

-

Cell Viability Assay (MTT):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well.

-

Measure the absorbance at 570 nm.

-

Data Presentation

| Compound | Concentration (µM) | Cell Viability (% of control) |

| This compound | 1 | |

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| Positive Control | X |

Signaling Pathway: MAPK Pathway Modulation

This compound may confer neuroprotection by modulating the MAPK signaling pathway, which is involved in cell survival and apoptosis.

Caption: this compound's potential modulation of the MAPK/JNK pathway.

Anti-Cancer Activity Assessment in HCT116 Colon Cancer Cells

This protocol outlines a method to evaluate the anti-proliferative and pro-apoptotic effects of this compound on the human colon cancer cell line HCT116.

Experimental Workflow

Caption: Workflow for assessing the anti-cancer effects of this compound.

Protocol: Cell Viability and Apoptosis Induction

-

Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well for the viability assay and in 6-well plates at 2 x 10⁵ cells/well for the apoptosis assay. Incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Cell Viability Assay (MTT):

-

Perform the MTT assay as described in the previous protocols.

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Data Presentation

Cell Viability

| Compound | Concentration (µM) | Cell Viability (%) |

| This compound | 10 | |

| 25 | ||

| 50 | ||

| 100 | ||

| Positive Control | X |

Apoptosis

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | ||

| This compound (50 µM) | ||

| Positive Control (X µM) |

Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Caption: Proposed mechanism of this compound-induced apoptosis.

Application of Paeonilactone B in Parkinson's Disease Research: A Proposed Framework

Disclaimer: Currently, there is a notable absence of direct scientific literature investigating the application of Paeonilactone B in the context of Parkinson's disease (PD). The following application notes and protocols are a proposed research framework based on the well-documented neuroprotective effects of structurally related compounds isolated from Paeonia lactiflora, namely Paeoniflorin and Paeonol. This document is intended to guide future research by hypothesizing potential mechanisms of action and outlining relevant experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Key pathological mechanisms contributing to this neuronal loss include neuroinflammation, oxidative stress, apoptosis, and ferroptosis. This compound, a monoterpenoid lactone from Paeonia lactiflora, remains unexplored for its therapeutic potential in PD. However, compelling evidence from studies on its chemical relatives, Paeoniflorin and Paeonol, suggests that this compound may exert neuroprotective effects by modulating these critical pathways. This document outlines a proposed research plan to investigate the efficacy of this compound as a potential therapeutic agent for Parkinson's disease.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, this compound is hypothesized to protect dopaminergic neurons through several mechanisms:

-

Anti-Neuroinflammatory Effects: By potentially inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines, possibly through modulation of the NLRP3 inflammasome pathway.

-

Anti-Apoptotic Activity: Through the regulation of key apoptotic proteins, such as the Bcl-2 family and caspases, to prevent programmed cell death of neurons.

-

Inhibition of Oxidative Stress: By scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.

-

Modulation of Ferroptosis: By potentially regulating iron metabolism and lipid peroxidation, key events in this iron-dependent cell death pathway.

The following diagram illustrates the proposed signaling pathways that could be modulated by this compound in a Parkinson's disease context.

Proposed Experimental Protocols

The following protocols are standard methodologies used in Parkinson's disease research and are proposed for investigating the effects of this compound.

In Vitro Neuroprotection Studies

a) Cell Culture and Differentiation:

-

SH-SY5Y Cells: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

-

PC12 Cells: Culture rat pheochromocytoma PC12 cells in RPMI-1640 medium with 10% horse serum and 5% FBS. Differentiate with 50-100 ng/mL Nerve Growth Factor (NGF) for 7 days.

b) Induction of Parkinson's Disease Phenotype:

-

Treat differentiated cells with 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, at a concentration of 0.5-2 mM for 24-48 hours to induce dopaminergic neurotoxicity.

c) this compound Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours before adding MPP⁺.

d) Assessment of Neuroprotection:

-

Cell Viability: Use MTT or LDH release assays to quantify cell survival.

-

Apoptosis: Perform Annexin V/PI staining followed by flow cytometry, or TUNEL staining to detect DNA fragmentation.

-

Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.

-

Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining.

-

Western Blotting: Analyze the expression levels of key proteins such as tyrosine hydroxylase (TH), α-synuclein, cleaved caspase-3, Bax, Bcl-2, NLRP3, and GPX4.

The following diagram outlines the proposed in vitro experimental workflow.

Troubleshooting & Optimization

Paeonilactone B solubility and stability issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeonilactone B. The information is designed to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

This compound is a monoterpenoid isolated from Paeonia lactiflora.[1] Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .[1]

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in several organic solvents. For specific concentrations, it is recommended to perform solubility testing. A summary of known solvents is provided in the table below.

Q3: How should I store this compound?

For long-term storage, it is recommended to keep this compound as a solid at -20°C. Stock solutions should also be stored at -20°C and are typically stable for several months. It is advisable to prepare fresh solutions for experiments whenever possible.

Q4: What are the known biological activities of this compound?

While specific signaling pathway studies on this compound are limited, related compounds from Paeonia lactiflora, such as Paeoniflorin, have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.[2] These pathways are crucial in regulating cell proliferation, inflammation, and apoptosis.[3][4]

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Possible Causes & Solutions:

-

Inappropriate Solvent: this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate organic solvent.

-

Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C may aid in dissolution.

-

Insufficient Agitation: Ensure the solution is being adequately mixed. Sonication in an ultrasonic bath can help break down aggregates and improve solubilization.

-

Supersaturation/Precipitation: The compound may have precipitated out of solution. If this occurs, try the dissolution process again with fresh solvent and consider preparing a more dilute solution.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Sparingly soluble |

| Ethanol | Expected to be soluble |

| Methanol | Expected to be soluble |

Note: This table is based on available supplier information and chemical properties. Quantitative solubility data is limited, and it is recommended to determine the exact solubility for your specific experimental conditions.

Stability Issues

Problem: I am concerned about the stability of this compound in my experimental conditions.

Possible Causes & Solutions:

-

pH-Dependent Degradation: Lactone rings, present in this compound, can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[5] For aqueous buffers, it is advisable to maintain a slightly acidic pH (e.g., 5.5) to improve stability.[5]

-

Temperature-Induced Degradation: Elevated temperatures can accelerate degradation.[6] Store stock solutions at -20°C and minimize the time the compound is kept at higher temperatures during experiments.

-

Oxidative Degradation: While not specifically documented for this compound, natural products can be susceptible to oxidation. If oxidative stress is a concern in your assay, consider degassing your solvents or using antioxidants where appropriate.

Problem: I am observing unexpected results in my bioassays, which might be due to compound degradation.

Possible Causes & Solutions:

-

Formation of Degradation Products: Degradation of this compound can lead to the formation of new compounds with different activities. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your storage conditions.

-

Interaction with Media Components: Components of your cell culture media or assay buffer could potentially interact with and degrade this compound. Running control experiments with the compound in the media over time can help assess this.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, visually confirm that excess solid is still present.

-

Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) that is compatible with your solvent and does not bind the compound.

-

-

Quantification:

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mM at the specified temperature.

-

Protocol for Assessing Stability in Aqueous Buffers

This protocol outlines a general procedure to evaluate the stability of this compound at different pH values and temperatures.

Methodology:

-

Preparation of Test Solutions:

-

Prepare buffer solutions at various pH values (e.g., pH 4.0, 7.4, and 9.0).

-

Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Spike the stock solution into the pre-warmed buffer solutions to a final desired concentration (ensure the final concentration of the organic solvent is low, typically <1%).

-

-

Incubation:

-

Incubate the test solutions at different temperatures (e.g., room temperature, 37°C, and an elevated temperature like 50°C for accelerated testing).

-

Protect the solutions from light if photostability is also a concern.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.

-

Immediately quench any further degradation by adding a suitable solvent (e.g., methanol) and storing the sample at -20°C until analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

-

-

Data Analysis:

-

Plot the percentage of this compound remaining versus time for each condition.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound or related compounds from Paeonia lactiflora may modulate.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Workflows

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for assessing compound stability.

References

- 1. This compound | C10H12O4 | CID 10375422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Validation of MAPK signalling pathway as a key role of paeoniflorin in the treatment of intrahepatic cholestasis of pregnancy based on network pharmacology and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Paeonilactone B Concentration for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Paeonilactone B concentration for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: Based on available data for structurally related compounds and derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments with this compound. For neuroprotection assays, concentrations as low as 2.5 µM have shown efficacy for related compounds[1]. For anti-inflammatory assays, a broader range up to 100 µM may be explored, with close monitoring for cytotoxicity.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For cell culture experiments, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the expected challenges when working with this compound and how can I troubleshoot them?

A3:

-

Low potency or no effect:

-

Troubleshooting: Increase the concentration of this compound in a stepwise manner. Ensure the compound has been properly dissolved and is not precipitated in the medium. Verify the biological activity of your specific batch of this compound.

-

-

High cytotoxicity:

-

Troubleshooting: Decrease the concentration. Perform a dose-response curve to determine the IC50 value in your specific cell line. Ensure the final DMSO concentration is not contributing to cell death.

-

-

Inconsistent results:

-

Troubleshooting: Ensure consistent cell seeding density and passage number. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.

Table 1: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line Examples | Recommended Concentration Range | Reference |

| Cytotoxicity (Initial Screening) | Various (e.g., PC12, RAW 264.7, BV-2) | 1 µM - 100 µM | General Practice |

| Neuroprotection (vs. Oxidative Stress) | PC12, Primary Cortical Neurons | 2.5 µM - 40 µM | [1] |

| Anti-inflammatory (LPS-induced) | RAW 264.7, BV-2 | 10 µM - 100 µM | Inferred from related compounds |

Table 2: Cytotoxicity (IC50) Data for Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| Paeoniflorin | PC12 (with H2O2) | > 80 µM (protective) | [2] |

| Chlojaponilactone B derivative | PC12 | > 40 µM (non-toxic) | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish a safe concentration range for further experiments.

Materials:

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (including a vehicle control).

-

Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assay (Nitric Oxide Measurement in LPS-stimulated RAW 264.7 cells)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

RAW 264.7 macrophage cells

-

Griess Reagent System

-

Cell culture medium

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Neuroprotection Assay (H₂O₂-induced Oxidative Stress in PC12 cells)

This protocol evaluates the neuroprotective effects of this compound against oxidative stress.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

PC12 cells

-

MTT assay reagents (as described above)

-

Cell culture medium

-

96-well cell culture plates

Procedure:

-

Seed PC12 cells in a 96-well plate at an appropriate density and allow them to attach.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for your specific cell line) for a further 24 hours. Include a control group without H₂O₂ treatment.

-

Assess cell viability using the MTT assay as described previously.

-

An increase in cell viability in the this compound and H₂O₂ co-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: General workflow for in vitro experiments with this compound.

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

Caption: Potential role of this compound in the p38 MAPK signaling cascade.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

References

- 1. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Bioavailability of Paeonilactone B

This technical support center provides researchers, scientists, and drug development professionals with targeted information to overcome challenges associated with the oral bioavailability of Paeonilactone B (PLB). The content is structured in a question-and-answer format, offering detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (PLB) and what are its therapeutic interests?

This compound is a monoterpene lactone and a member of the benzofurans chemical class.[1] It is one of the main metabolites of albiflorin, a principal component in traditional Chinese medicine.[2] Its biological effects are a subject of ongoing research, leveraging the known therapeutic activities of the source herbs.

Q2: What does "bioavailability" mean, and why is it a concern for PLB?

Bioavailability refers to the proportion of an administered drug that enters the systemic circulation in an unchanged form, thereby having an active effect.[3] A drug administered intravenously has 100% bioavailability, but oral bioavailability is often much lower due to incomplete absorption and first-pass metabolism.[3][4] For PLB, low oral bioavailability means that a significantly higher dose may be required to achieve a therapeutic effect, which can lead to increased variability and potential side effects.[5]

Q3: What are the primary reasons for the suspected low oral bioavailability of this compound?

While direct studies on PLB are limited, based on its chemical class and data from similar compounds, the primary reasons for its low bioavailability are likely:

-

Poor Aqueous Solubility: Many natural compounds, particularly lactones, have low water solubility, which is a rate-limiting step for absorption in the gastrointestinal tract.[6][7][8]

-

P-glycoprotein (P-gp) Mediated Efflux: PLB may be a substrate for the P-glycoprotein (P-gp) efflux pump in intestinal epithelial cells.[9][10] This pump actively transports the drug from inside the cell back into the intestinal lumen, significantly reducing net absorption.[11]

-

First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[5] This is a common issue for many phytochemicals.

Section 2: Bioavailability Enhancement Strategies & Protocols

This section details common formulation strategies to enhance the bioavailability of poorly soluble compounds like PLB. Each strategy includes a brief FAQ, a summary of expected outcomes, and a detailed experimental protocol.

Strategy 1: Solid Dispersion to Enhance Solubility

FAQ:

-

What is a solid dispersion? A solid dispersion (SD) is a system where a poorly water-soluble drug (like PLB) is dispersed within a highly soluble solid carrier (a polymer like PVP or PEG).[4] By converting the drug from a crystalline to an amorphous state, its solubility and dissolution rate can be dramatically increased.[7]

-

How does it improve bioavailability? The primary mechanism is the enhancement of the drug's dissolution rate. By maintaining the drug in a high-energy amorphous state and ensuring a large surface area for dissolution, the concentration of the drug in the gastrointestinal fluid is increased, creating a larger gradient for absorption.

Data Presentation: Expected Pharmacokinetic Improvements

The following table summarizes hypothetical, yet realistic, data from a preclinical animal study comparing standard PLB to a PLB-Solid Dispersion formulation.

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |

| PLB Suspension | 50 | 45 ± 8 | 2.0 | 210 ± 35 | 100 (Reference) |

| PLB-SD (1:7 ratio) | 50 | 150 ± 25 | 1.0 | 750 ± 90 | ~357 |

Experimental Protocol: Preparation of PLB Solid Dispersion via Solvent Evaporation

This protocol is based on the widely used solvent evaporation method for preparing solid dispersions.[4]

-

Materials & Reagents:

-

This compound (PLB)

-

Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)[4]

-

Methanol or Ethanol (analytical grade)

-

Deionized water

-

-

Equipment:

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-